Exocyclic vs. Endocyclic Unsaturation: Structural Differentiation Defining Reactivity and Olfactory Class
Tetrahydro-4-methylene-2-phenyl-2H-pyran (CAS 60335-74-2) bears an exocyclic methylene (C=CH₂) at position 4 of a fully saturated tetrahydropyran ring. Its closest isomer, 4-methyl-2-phenyl-3,6-dihydro-2H-pyran (CAS 60335-71-9, Rosyrane), bears an endocyclic double bond (C=C) within the pyran ring, while the hydrogenated analog tetrahydro-4-methyl-2-phenyl-2H-pyran (CAS 94201-73-7, Doremox®) is fully saturated at both the ring and the 4-position [1]. The exocyclic methylene enables chemoselective hydrogenation to the saturated analog under mild conditions (Pd/C, EtOH, ambient pressure), a transformation not accessible to the endocyclic isomer without ring-opening [2]. This structural distinction is the basis for the compound's role as the direct precursor to Doremox® and for its differential contribution to the Rosyrane Super® odor complex [3].
Doremox: H315 (100%), H317 (73%), H319 (38%), H412 (27%)
| Evidence Dimension | Position and type of unsaturation at C4 |
|---|---|
| Target Compound Data | Exocyclic methylene (C=CH₂); tetrahydropyran ring fully saturated |
| Comparator Or Baseline | CAS 60335-71-9: endocyclic double bond (C=C) in 3,6-dihydro-2H-pyran ring; CAS 94201-73-7: fully saturated (CH-CH₃) |
| Quantified Difference | Qualitative structural distinction; no numerical gradation applicable |
| Conditions | Chemical structure determination by NMR and MS (EP0581052A1 and RIFM assessments) |
Why This Matters
The exocyclic methylene group is the sole functional handle enabling catalytic hydrogenation to Doremox®, making this compound the irreplaceable precursor for that commercial fragrance ingredient.
- [1] Givaudan. Rosyrane Super Product Page. Isomeric composition: 4-Methyl-2-phenyl-3,6-dihydro-2H-pyran, 4-Methyl-6-phenyl-3,6-dihydro-2H-pyran, and 4-Methylene-2-phenyltetrahydro-2H-pyran. View Source
- [2] Watkins, H., Liu, O. C., Krivda, J. A. (Firmenich SA). EP0581052A1. Hydrogenation of tetrahydro-4-methylene-2-phenyl-2H-pyran to tetrahydro-4-methyl-2-phenyl-2H-pyran using 10% Pd/C in EtOH. View Source
- [3] Firmenich SA (Watkins, H., Liu, O. M., Krivda, J. A.). Japanese Patent JP3400496B2. Hydrogenation of the methylene/dihydropyran mixture to tetrahydro-4-methyl-2-phenyl-2H-pyran; use at ≥0.1 wt.% in perfuming compositions. View Source
